1-(3-Bromopropyl)-2-ethoxy-4-ethylbenzene
Description
1-(3-Bromopropyl)-2-ethoxy-4-ethylbenzene is an aromatic compound featuring a benzene ring substituted with a 3-bromopropyl chain, an ethoxy group at the ortho position, and an ethyl group at the para position. The bromopropyl moiety enhances its utility as an alkylating agent or synthetic intermediate in organic chemistry, while the ethoxy and ethyl groups influence its steric and electronic properties. This compound is structurally related to several benzene derivatives with bromoalkyl chains and varied substituents, enabling comparative analyses of reactivity, stability, and applications.
Properties
Molecular Formula |
C13H19BrO |
|---|---|
Molecular Weight |
271.19 g/mol |
IUPAC Name |
1-(3-bromopropyl)-2-ethoxy-4-ethylbenzene |
InChI |
InChI=1S/C13H19BrO/c1-3-11-7-8-12(6-5-9-14)13(10-11)15-4-2/h7-8,10H,3-6,9H2,1-2H3 |
InChI Key |
GXDCOEAMASUXAU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)CCCBr)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Bromopropyl)-2-ethoxy-4-ethylbenzene can be synthesized through several methods. One common approach involves the bromination of 1-(3-propyl)-2-ethoxy-4-ethylbenzene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave irradiation has also been explored to accelerate the reaction rates and improve yields.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromopropyl)-2-ethoxy-4-ethylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions: Dehydrohalogenation can lead to the formation of alkenes.
Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide in aqueous ethanol.
Elimination Reactions: Potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in acidic or neutral medium.
Major Products
Nucleophilic Substitution: Corresponding substituted products such as 1-(3-hydroxypropyl)-2-ethoxy-4-ethylbenzene.
Elimination Reactions: Alkenes such as 1-(2-propenyl)-2-ethoxy-4-ethylbenzene.
Oxidation: Carboxylic acids like 1-(3-carboxypropyl)-2-ethoxy-4-ethylbenzene.
Scientific Research Applications
1-(3-Bromopropyl)-2-ethoxy-4-ethylbenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Potential use in the development of novel polymers and materials with specific properties.
Biological Studies: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicinal Chemistry: Explored for the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-2-ethoxy-4-ethylbenzene depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In elimination reactions, the compound undergoes dehydrohalogenation to form a double bond. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
Bromopropyl vs. Bromomethyl Derivatives
- However, the absence of ethoxy/ethyl substituents diminishes electronic effects on the benzene ring.
1-(3-Bromopropyl)-2-chlorobenzene ():
The chlorine substituent at the ortho position introduces stronger electron-withdrawing effects compared to the ethoxy group in the target compound. This alters reactivity in electrophilic aromatic substitution (e.g., slower reactions due to deactivation) .
Ethoxy vs. Hydroxy/Propoxy Groups
- 1-[4-(3-Bromopropoxy)-2-hydroxy-3-propylphenyl]ethanone (): The hydroxy group increases polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents. In contrast, the ethoxy group in the target compound offers moderate electron-donating effects without significant hydrogen bonding .
Physical and Chemical Properties
| Compound | Key Substituents | Melting Point | Solubility | Reactivity Highlights |
|---|---|---|---|---|
| 1-(3-Bromopropyl)-2-ethoxy-4-ethylbenzene | Bromopropyl, ethoxy, ethyl | Not reported | Likely low polarity | Moderate alkylation capability |
| 1-(3-Bromopropyl)-2-chlorobenzene | Bromopropyl, Cl | Not reported | Low polarity | High electrophilic deactivation |
| 1-[4-(3-Bromopropoxy)-2-hydroxy-3-propylphenyl]ethanone | Bromopropoxy, hydroxy, propyl | Not reported | High polarity | Hydrogen-bond-driven stability |
Note: Data gaps exist for the target compound; inferences are based on structural analogues.
Intermolecular Interactions and Crystal Packing
Crystal Structure of Benzimidazole Derivatives ():
Bromopropyl chains participate in van der Waals interactions, while halogen bonds (C–Br⋯N/O) stabilize the lattice. The target compound’s ethoxy group may similarly engage in weak C–H⋯O interactions .Peptide-Bromopropyl Conjugates (): Bromopropyl groups in peptides facilitate β-sheet formation via N–H⋯O and C–H⋯π interactions. This suggests the target compound’s bromopropyl chain could act as a conformational director in supramolecular assemblies .
Biological Activity
1-(3-Bromopropyl)-2-ethoxy-4-ethylbenzene is a brominated compound that has garnered attention in recent research due to its potential biological activities. This article reviews the existing literature on its biological effects, including toxicity, pharmacological properties, and potential applications in various fields.
This compound is characterized by its bromopropyl group, which may influence its reactivity and interactions with biological systems. The compound's structure can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its potential as a flame retardant and its interactions with biological systems. Research indicates that brominated compounds can exhibit various biological effects, including endocrine disruption and cytotoxicity.
Toxicological Studies
- Endocrine Disruption : Brominated flame retardants (BFRs), similar to this compound, have been shown to interfere with hormonal functions. A study highlighted the potential for such compounds to mimic or block hormone receptors, leading to adverse developmental effects in organisms .
- Cytotoxicity : In vitro studies have demonstrated that certain brominated compounds can induce cytotoxic effects in various cell lines. The cytotoxicity is often dose-dependent, with higher concentrations leading to increased cell death .
- Neurotoxicity : Some research suggests that brominated compounds may affect neuronal development and function. The neurotoxic effects could be attributed to oxidative stress mechanisms induced by these compounds .
Case Studies
Several case studies have explored the implications of brominated compounds in environmental and health contexts:
- Environmental Impact : A study focused on the long-range transport and bioaccumulation of brominated compounds found that certain BFRs can persist in the environment, leading to chronic exposure risks for wildlife and humans .
- Human Health Risks : Epidemiological studies have linked exposure to BFRs with adverse health outcomes, including reproductive issues and developmental disorders in children. These findings underscore the importance of understanding the biological activity of such compounds .
Research Findings
Recent research findings indicate a growing concern regarding the use of brominated compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
